2,2'-Methylenedi(cyclopentan-1-ol)
Description
2,2'-Methylenedi(cyclopentan-1-ol) is a bicyclic diol characterized by two cyclopentanol moieties linked via a methylene (–CH2–) bridge. Its molecular formula is C11H18O2, with a molecular weight of 182.26 g/mol. The compound’s structure imparts unique physicochemical properties, including enhanced hydrogen-bonding capacity due to dual hydroxyl groups and conformational rigidity from the cyclopentane rings.
Properties
CAS No. |
72195-74-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[(2-hydroxycyclopentyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-13H,1-7H2 |
InChI Key |
FBJYXWLNZJBQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(cyclopentan-1-ol) typically involves the reaction of cyclopentanone with formaldehyde in the presence of a base. This reaction forms a methylene bridge between the two cyclopentane rings. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of 2,2’-Methylenedi(cyclopentan-1-ol) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenedi(cyclopentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; ammonia or primary amines for amination.
Major Products Formed
Oxidation: Cyclopentanone derivatives or cyclopentanoic acids.
Reduction: Cyclopentane derivatives.
Substitution: Cyclopentyl halides or cyclopentylamines.
Scientific Research Applications
2,2’-Methylenedi(cyclopentan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Methylenedi(cyclopentan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene bridge provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,2'-Methylenedi(cyclopentan-1-ol) with key analogs from the evidence:
Key Observations :
- Hydrogen Bonding: The target compound’s dual –OH groups enable stronger intermolecular hydrogen bonding compared to analogs like 2,5-di(cyclopentylidene)cyclopentan-1-one (lacking –OH) and 1-(2-(methylamino)ethyl)cyclopentan-1-ol (single –OH) .
- Rigidity vs. Flexibility: The methylene bridge in the target compound restricts conformational flexibility, unlike the aminoethyl sidechain in or the bulky benzyl ethers in , which introduce torsional freedom.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
